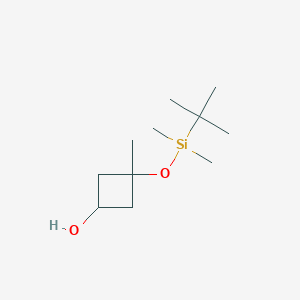
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL is a compound that features a cyclobutane ring substituted with a tert-butyldimethylsilyl (TBDMS) group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The protected intermediate is then subjected to cyclization reactions to form the cyclobutane ring .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Tetrabutylammonium fluoride (TBAF) is often used to remove the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL involves its interaction with various molecular targets. The TBDMS group provides steric protection, allowing selective reactions at other sites on the molecule. This selective reactivity is crucial for its use in complex synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 3-((tert-Butyldimethylsilyl)oxy)-propanol
Uniqueness
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL is unique due to its cyclobutane ring structure, which imparts distinct chemical properties compared to linear or aromatic compounds. The presence of the TBDMS group also provides unique reactivity and stability characteristics .
Biological Activity
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL, a compound with the CAS number 1798336-99-8, is a derivative of cyclobutanol featuring a tert-butyldimethylsilyl (TBDMS) protective group. This compound has garnered interest in organic synthesis and medicinal chemistry due to its potential biological activities and applications.
- Molecular Formula : C11H24O2Si
- Molecular Weight : 216.39 g/mol
- Structure : The compound contains a cyclobutane ring with a hydroxyl group and a TBDMS moiety, which can influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds with silyl groups often exhibit antimicrobial properties. A study on related silyl ethers demonstrated their effectiveness against various bacterial strains, suggesting that this compound may possess similar activities. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
Preliminary studies have suggested that silyl derivatives may exhibit anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines, which could be relevant for therapeutic applications in treating inflammatory diseases.
Potential Neuroprotective Effects
There is emerging evidence that certain silyl compounds can cross the blood-brain barrier and exert neuroprotective effects. This is particularly relevant for conditions such as Alzheimer's disease, where oxidative stress plays a critical role. Further investigation into the neuroprotective potential of this compound is warranted.
Case Studies and Research Findings
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C11H24O2Si |
|---|---|
Molecular Weight |
216.39 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-3-methylcyclobutan-1-ol |
InChI |
InChI=1S/C11H24O2Si/c1-10(2,3)14(5,6)13-11(4)7-9(12)8-11/h9,12H,7-8H2,1-6H3 |
InChI Key |
YNCXATRATDDZDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















